An In-depth Technical Guide to (2-Chloro-4-fluorophenyl)hydrazine: Properties, Synthesis, and Application in Modern Drug Discovery
An In-depth Technical Guide to (2-Chloro-4-fluorophenyl)hydrazine: Properties, Synthesis, and Application in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on (2-Chloro-4-fluorophenyl)hydrazine. We will delve into its core chemical properties, established synthetic routes, and its pivotal role as a precursor in synthesizing complex pharmaceutical scaffolds, most notably through the Fischer indole synthesis. The insights provided herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Introduction: A Key Building Block in Medicinal Chemistry
(2-Chloro-4-fluorophenyl)hydrazine is an aromatic hydrazine derivative that has garnered significant interest in the field of medicinal chemistry.[1] Its structure, featuring a phenyl ring substituted with both a chlorine and a fluorine atom, makes it a highly versatile intermediate. The strategic placement of these halogens imparts unique electronic and steric properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of derivative molecules.[1] The chlorine atom tends to increase lipophilicity, which can enhance membrane penetration, while the fluorine atom often improves metabolic stability by blocking potential sites of oxidation.[1]
This compound is most renowned for its application in the Fischer indole synthesis, a classic and powerful reaction for creating the indole nucleus—a privileged scaffold found in a vast array of pharmaceuticals, including anti-migraine agents of the triptan class.[2][3] Understanding the properties and reactivity of (2-Chloro-4-fluorophenyl)hydrazine is therefore essential for chemists aiming to design and synthesize novel therapeutic agents.
Physicochemical Properties and Structural Information
A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. Key data for (2-Chloro-4-fluorophenyl)hydrazine and its common hydrochloride salt are summarized below.
Structural Representation
The chemical structure of (2-Chloro-4-fluorophenyl)hydrazine is depicted below, illustrating the relative positions of the hydrazine, chloro, and fluoro substituents on the benzene ring.
Caption: 2D structure of (2-Chloro-4-fluorophenyl)hydrazine.
Core Chemical Data
| Property | Value | Source(s) |
| IUPAC Name | (2-Chloro-4-fluorophenyl)hydrazine | [1] |
| CAS Number | 119452-65-2 (free base) | [1] |
| 497959-29-2 (hydrochloride salt) | [4] | |
| Molecular Formula | C₆H₆ClFN₂ | [1][5] |
| Molecular Weight | 160.58 g/mol | [1] |
| Appearance | Brown powder (hydrochloride salt) | [4][6] |
| Melting Point | ~150–155°C (predicted for free base) | [1] |
| Boiling Point | 226.8°C at 760 mmHg (hydrochloride salt) | |
| Flash Point | 91°C (hydrochloride salt) | [7] |
| InChI Key | QGERBEFFJDZVKR-UHFFFAOYSA-N | [1][5] |
| SMILES | C1=CC(=C(C=C1F)Cl)NN | [1] |
Synthesis of (2-Chloro-4-fluorophenyl)hydrazine
Aryl hydrazines are typically synthesized from the corresponding anilines via a two-step process involving diazotization followed by reduction. This classical approach remains a reliable method for industrial-scale production.[8][9]
General Synthetic Workflow
The synthesis begins with 2-chloro-4-fluoroaniline. The primary amine is converted into a diazonium salt, which is a versatile intermediate. This salt is then reduced to yield the final hydrazine product, which is often isolated as a more stable hydrochloride salt.
Caption: General workflow for synthesizing aryl hydrazines.
Rationale Behind Experimental Choices
-
Diazotization: The reaction of an aniline with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C) efficiently generates a diazonium salt (-N₂⁺).[9] The low temperature is critical to prevent the highly reactive diazonium salt from decomposing, particularly by eliminating N₂ gas.
-
Reduction: The diazonium salt is a good electrophile and can be reduced to the corresponding hydrazine. Stannous chloride (SnCl₂) in concentrated HCl is a classic and effective reducing agent for this transformation.[8] The acidic conditions maintain the stability of the reactants and the product, which is conveniently precipitated as its hydrochloride salt, enhancing its stability and simplifying isolation.
Key Application: The Fischer Indole Synthesis
The premier application of (2-Chloro-4-fluorophenyl)hydrazine in drug development is its use in the Fischer indole synthesis. This reaction provides a direct route to constructing the indole ring system, a core component of many pharmaceuticals.[2]
Reaction Mechanism
The Fischer indole synthesis is an acid-catalyzed reaction that proceeds through several key steps. The generally accepted mechanism, first proposed by Robinson, involves a[7][7]-sigmatropic rearrangement as the key bond-forming step.[3][10]
-
Hydrazone Formation: (2-Chloro-4-fluorophenyl)hydrazine reacts with an aldehyde or ketone to form a phenylhydrazone intermediate.[11]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[11]
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a concerted[7][7]-sigmatropic rearrangement, forming a new C-C bond and breaking the N-N bond.[2][10]
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. The newly freed amino group then attacks one of the imine carbons in an intramolecular cyclization to form an aminal.[2]
-
Ammonia Elimination: Finally, the elimination of ammonia (NH₃) under acid catalysis yields the stable, aromatic indole ring.[11]
Caption: Key stages of the Fischer Indole Synthesis mechanism.
Experimental Protocol: Synthesis of 7-Chloro-5-fluoro-2,3,4,9-tetrahydro-1H-carbazole
This protocol describes the synthesis of a substituted tetrahydrocarbazole from (2-Chloro-4-fluorophenyl)hydrazine and cyclohexanone, a common reaction demonstrating the utility of the Fischer indole synthesis.
Materials:
-
(2-Chloro-4-fluorophenyl)hydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
Procedure:
-
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve 1.0 equivalent of (2-Chloro-4-fluorophenyl)hydrazine hydrochloride in a minimal amount of ethanol.
-
Add 1.1 equivalents of cyclohexanone to the solution.
-
Add a catalytic amount of glacial acetic acid to facilitate the condensation reaction.
-
Stir the mixture at room temperature for 1-2 hours or until a precipitate (the hydrazone) forms. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: This is a standard condensation reaction. The acid catalyst protonates the carbonyl oxygen of the cyclohexanone, making it more electrophilic and accelerating the nucleophilic attack by the hydrazine.
-
-
Step 2: Isolation of Hydrazone (Optional but Recommended)
-
Collect the precipitated hydrazone by vacuum filtration.
-
Wash the solid with cold ethanol to remove unreacted starting materials.
-
Dry the solid under vacuum.
-
Rationale: Isolating the intermediate ensures that the subsequent cyclization step starts with pure material, which often leads to higher yields and a cleaner final product.
-
-
Step 3: Indolization (Cyclization)
-
Place the dried hydrazone into a new flask.
-
Add an acid catalyst. Polyphosphoric acid (PPA) is a common choice as it serves as both the catalyst and the solvent. Alternatively, a Lewis acid like zinc chloride (ZnCl₂) can be used in a high-boiling solvent like toluene.[10]
-
Heat the reaction mixture, typically between 80-140°C, depending on the chosen catalyst and solvent.
-
Monitor the reaction by TLC until the hydrazone is consumed.
-
Rationale: Heat provides the necessary energy to overcome the activation barrier for the[7][7]-sigmatropic rearrangement. The strong acid (Brønsted or Lewis) is essential for catalyzing the rearrangement and the final ammonia elimination steps.[2][11]
-
-
Step 4: Workup and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by pouring it onto crushed ice or into a beaker of cold water. This will precipitate the crude product and neutralize the PPA.
-
Neutralize the aqueous mixture with a base (e.g., concentrated NaOH or NH₄OH solution) to a pH of ~7-8.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude solid by column chromatography or recrystallization to obtain the pure 7-chloro-5-fluoro-2,3,4,9-tetrahydro-1H-carbazole.
-
Rationale: The aqueous workup is designed to separate the organic product from the inorganic acid catalyst and salts. Purification is necessary to remove any side products or unreacted starting materials.
-
Safety and Handling
(2-Chloro-4-fluorophenyl)hydrazine and its salts are hazardous chemicals and must be handled with appropriate safety precautions.
-
Handling: Use only in a well-ventilated area or a chemical fume hood.[12] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13] Avoid breathing dust and prevent contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, typically under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[7][4] Hydrazines can be sensitive to air and light.
-
Hazards: This compound is harmful if swallowed, inhaled, or in contact with skin.[12][14] It can cause skin and serious eye irritation. Always consult the latest Safety Data Sheet (SDS) before use.
Conclusion
(2-Chloro-4-fluorophenyl)hydrazine is a valuable and versatile reagent in synthetic organic chemistry, particularly for its role in constructing indole-containing molecules relevant to the pharmaceutical industry. Its halogenated structure provides a handle for tuning the properties of target compounds. A thorough understanding of its chemical properties, synthesis, and reactivity in cornerstone reactions like the Fischer indole synthesis empowers chemists to leverage this building block effectively in the design and creation of next-generation therapeutics. Adherence to strict safety protocols is paramount when working with this potent chemical intermediate.
References
- Benchchem. (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfN_Zk-FhQDue00d39X69YYcsf6QXNmygNTFC_EYJ5j3NaRIgzc0CqEhqAlK-2437ZFTmFeyuB5BF_bXf4TJo0fAF0ZxIg-k0_uRLnEjlTDJuumptQyJEKoHRgIu_iiT1gVme8uw==]
- ChemScene. 119452-65-2 | (2-Chloro-4-fluorophenyl)hydrazine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFctp_pN0ZmTkflRH_-h8BrfYqp7zwxFHhWE9MR73Elg7SmCsEsUuJUCKAukmHTKVfTzAnPlA4844T0IdX98n1pm0v_ClBlmXTXVhYaiVXsZtakB_Ym1dppSXDDdjK-_mcpkLcJE-SGdGgWCEj9]
- LookChem. 2-Chloro-4-fluorophenylhydrazine hydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEx7_YoSezEXr4HUDZmPX22o_-RKTLgBVYn7JjvnyAmwdn3JsilnQeA-KuQVRxEsgamihq_osOWzc8JZaE7Gn_69pZCEPpOYZZk-gFqUIYN8wmPv1De4ifmhkwYaUJJXNwvuXyBlTtoVZ5Fzjtj_o53ozEHXhzJNg==]
- CymitQuimica. 2-Chloro-4-fluorophenylhydrazine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1UJXet6BvKu7x-9O5j9XopRdaqaB2YqJrt-tRektYxKnF4txinI8BUvK0zR7J6ctEIHjXnKcyTE4jIpewNPTsGbuUtcObu_WalZh4jf1iW0XyiyFWycRfo-mt5bYJTSnscU4H5vE06AtKrAxrO-AHXwc5m3PFqnhW8VJFFrA2b4jYLzXiiYhJBodiPxKtkyWcNnUqMPI=]
- Synblock. CAS 2044707-02-8 | [(2-chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERQZGRcAlQEws2r1-nNqTmqXKM6QV9StySyVhFKI43YFOl9MwFE9oqGyWdSXmdZty4yf5p5YoZRvjaLshXw_ks1vAZkyN_eTgAxC19JP9WSJvrxs9P698NjZqU3iJ3GhJ9jbyl2FAdu0mmh2sb]
- ChemicalBook. 497959-29-2 (2-Chloro-4-fluorophenylhydrazine hydrochloride) Product Description. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCBuGNspyRkb7WQRU-8sT3q8BsAa_mupWNpTMP1H7IhySDXqkKqSHdRtJABzSfO41YpJPyucYPWyb5H8M-e1eggkApy0D_CSCvKp_JWApfjN2sAUemAcMh11PXUDSbjabDFUXpk567dIEAaUmauzzb0VmALJlznbAEgKcXtIHEXoA=]
- PubChem. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride | C7H7Cl2F3N2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbVtGy1OPzwIUyMrTG6C2BfW6WNtnZXcq3YaocnFmTEyp4dLFiNDQNovYNTHGULvefL2Pr06lhcvKE0QMgyqe8lF5a46KqsJzpzyqBgkS1xIKF-q6AVnwm74FuskpR-kUn58CHJruJhcAXquXVZb2syg==]
- Chlorinated Benzene Manufacturer. Hydrazine (2-Chloro-4-Fluorophenyl). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtpE7HBS3lm9CNDahQFE7Vj23__MshFeKRWSehIhRn1eq3V6G2CNRgZf4DoeH7fBvqoaZltKi52BQhwxp3tDGbeXubEfaNlfSBS-HhYFwzT8hPTrJYViYeDvzRp51gdGd9ty97mErQriaCaPsGKDntZ9GM4nAOkF7dirnzXMDzSPgVizYt-xK1nv-Gwr7eCrjEVwl2jX9ctJbWOfP-B3H61VRLHVx3FQ==]
- PubChem. (4-Chloro-2-fluorophenyl)hydrazine | C6H6ClFN2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWID62g9mhky34ajONFj3FDOx2uGUTotpP19d1fwHjFpcysW3ADQWZSoZLiZOx7nwvDTVBJyc88j88373JXIXfZZ8ZD6caDOiLngCTsPGDiVNkeB59rLsGGXwrZqSQB_fZHIqyYpmychvw0m24MwvAsW0TtMAAvl_EZ9X92EC4QR87E6hKwQ==]
- Wikipedia. Fischer indole synthesis. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]
- Alfa Chemistry. Fischer Indole Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoQsCzi29GOTRa14pgjBb_esPMg0AYuFspBt538DsFoBRM1Ey8i5vp_DjC42_BWLsipxZ8qofOY5wEgp-AxR7Div6m9oZZ0J3XAWaSZeY1cmSOpAqJSYxF9MKSOMk_LVoZW64b0QQ-GlJyv4ldGJU1l5H-plk3lwXwXF1C0BSWm4c=]
- Fischer Indole Synthesis (PDF). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUn6CJ6s45_QjjZdNQBryIBlqOAEZuHRv9hx8LcH8s7isxusS9DQOPxnpdB5j-ucN35J6FqQ4VXh56_YLebdq9_Tfkrv-sc3mC4PrAuETppRD8Rw6FnGtpnQ-nad9E1_BaBa_6ih0nf3mNDQ5H5xotmWj2WFfmVZa4qRH2SzeZsd0JViHM2MdHnX57spxXf4rGkHDQn4oSwsbmcdHMwTeRgN4x3HDVX_5mxZGlk6pzVPchuMy_k9qD8FrGfpgCQCZunaiAhdLC6jmY2w04u-Q-NTEZp9B8QfPcjq7aN1LOHylakW7_b7vE]
- ChemicalBook. 2-Chloro-4-fluorophenylhydrazine hydrochloride | 497959-29-2. [URL: https://www.chemicalbook.com/ProductCasID_497959-29-2.htm]
- Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4ivB3PHaufJjo82biYFzkhrZ9HGTepRIthfKY_EfDUVapt7mwgUhsbjWzEKMTAGLXSWWdkc1m_zEBuio6-KvyrCk3gsm5_IYH4UOPuH454iYnkwT6ERGg98XfBjqgezxlb9WtphtlF_AwLeEWWKLePM7XZS__XWjMc-qjK504LadG02Jeyuqn6FOxOVEodiof]
- Organic Chemistry Portal. Fischer Indole Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]
- MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [URL: https://www.mdpi.com/1422-8599/6/3/M363/pdf]
- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpwhVqxh8zTWnr2gYbIqCVYN6MJc0vOyhzVGREweekQdO41m1m96SWjQsPDK_fsrDgPWXFkw31aSuTDTSgYgrrXw9x-BgijsMxr7ha-V1OuYz5odBdcra84l-rGCE8ERWLZLy6CkQA]
- PrepChem.com. Synthesis of 4-chloro-2-fluorophenyl hydrazine. [URL: https://www.prepchem.com/synthesis-of-4-chloro-2-fluorophenyl-hydrazine]
- TCI Chemicals. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbNEzlGxV7Uu3TYETSykYWNmJ9CbgOghyTN26TBoxdPnFxkyeJCXZutmoCZUDAhHafReFrnsUJS-7tVmdUQTwryuRMgNz7nMh8JM7kmtIfyyW3yWcX95IpRQQNNZMoX95L8hvsyuZnpAINJJrzh978SQ==]
- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. [URL: https://patents.google.
- 4-Fluorophenylhydrazine HCl: Synthesis Applications for Pharma & AgChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaxvTVpPn0po_VhjymfgD-DD0L1MjyARrkYCAkOLSL0KGBCLwcESTMd2_2Kft-wnAb9zw73GfYOe5zgn_LSCs8emsim5bylv5OH7j1FW25WWhzYKuun3lrRdC3gPfRRDC0x_1zPJyLp-9uYFhDxWzFtUjM8fitfixrYBhzIhXcuHjWA71_xpx6kyP8HVfgrMa6yziqeTjlajuRhJAnACZSwlpwv9KRYK2TksrTvaCp8lPwoHszu-3jsZo=]
- Ricca Chemical Company. Safety Data Sheet. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYS2r59XyMG60N37xApixpjyuoqdyO29FG_nLfDQBYwHcKlPp3S3FosL_wwjkkrPfgzltu4s5RnPX0ApNcRhHSW1Nbl1WYR33Q4Ut5u0Fty9s2Ih01O3ag8cV7qsMiHWwqYDi1PJq88URr2p7qaAc8kxaZe3JOd-lNMQ==]
- SciSpace. Synthesis method of 4-chloro-2-fluorophenylhydrazine (2017). [URL: https://typeset.io/papers/synthesis-method-of-4-chloro-2-fluorophenylhydrazine-3z8yvj380l]
- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFd6RZJedsppYVA8Z9nzsHiQxDn7ZcLbtLEZUypaGQDHAmWQmLkNi43hWGofdpg2Ig8g7fjPMmGS5AY5ADh3y7_xs9vARENuyMYlFL8Pa3w7X2rCRsy3iX4Qbs4yaVe-HCQPv1Nf6t6mOM0n5efQoK5ieQpA3FjPni78RNwfItf7hbUZI7PGE2hR7TUWTDnb1LjU97JDV8oFINCk7Y2RAYWAPPzO--33eW7ivL097c3WipB-tykqwqeTrtCMrGq97Sntq0P_vGMI5mQWA6m]
- Google Patents. Preparation method for 4-chlorophenylhydrazine hydrochloride. [URL: https://patents.google.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7836703/]
- 4-Chlorophenylhydrazine HCl: Applications in Research and Industry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFN77-stezPEmxSo0puqObcLgm538HYrMH9uqC7_aCT7RmD9F5Ob4C-5eFttNXrc3LxRDLkmyCIGNHiiYef9C-cLG-qkv2KRJjOqQHBt9PkzmDhztfkTI14FQ3bE_PNWiXAGXL-OZsVQ_MN7Lg8c9HXzX8BCAJC7b6Eu_YKv4EP1Zm1S6242c9bHfkTI4LaQw3bygQoHF_CC4FKeqku3v1nTEUpvzfVqdVKx7LwQAVFN67UmQ=]
- Parchem. 2-Chloro-4-Fluorophenylhydrazine Hcl (Cas 119452-65-2). [URL: https://www.parchem.com/chemical-supplier-distributor/2-Chloro-4-Fluorophenylhydrazine-Hcl-005781.aspx]
Sources
- 1. (2-Chloro-4-fluorophenyl)hydrazine | 119452-65-2; 497959-29-2 | Benchchem [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 497959-29-2 CAS MSDS (2-Chloro-4-fluorophenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2-Chloro-4-fluorophenylhydrazine | CymitQuimica [cymitquimica.com]
- 6. 2-Chloro-4-fluorophenylhydrazine hydrochloride | 497959-29-2 [chemicalbook.com]
- 7. 2-Chloro-4-fluorophenylhydrazine hydrochloride|lookchem [lookchem.com]
- 8. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 9. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]

